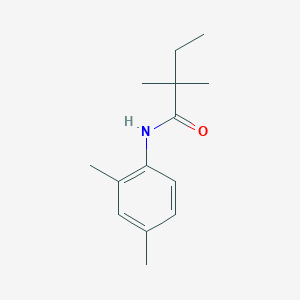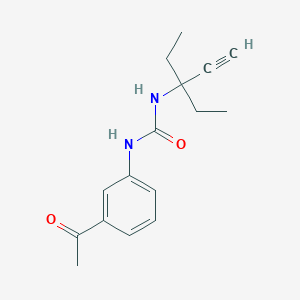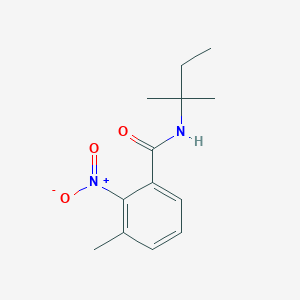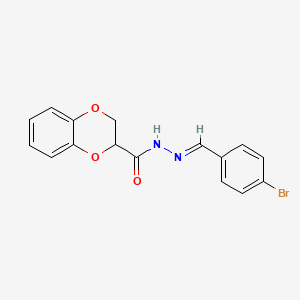![molecular formula C15H21N3OS B5823591 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide inhibits the γ-secretase enzyme by binding to the active site of the enzyme and preventing the cleavage of APP to produce Aβ peptides. This results in a decrease in Aβ levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-tumor effects in various cancer cell lines by inhibiting the Notch signaling pathway. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a potent and specific inhibitor of the γ-secretase enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a relatively expensive compound, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for the research on 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the use of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, further studies are needed to elucidate the mechanisms underlying the cytotoxic effects of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and to develop safer and more effective inhibitors of the γ-secretase enzyme.
Méthodes De Synthèse
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized in a few steps starting from 3,5-dimethylaniline. The first step involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform in the presence of potassium hydroxide to yield 3,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to give 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide as a white solid with a melting point of 238-240°C.
Applications De Recherche Scientifique
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can inhibit the production of Aβ peptides by blocking the γ-secretase enzyme. In vivo studies have also demonstrated that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-7-11(2)9-13(8-10)17-15(20)18-5-3-12(4-6-18)14(16)19/h7-9,12H,3-6H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAGAIHSXCAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)

![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)



![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)
![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)

![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
